

Application Notes and Protocols: Unveiling TERN-701 Resistance Mechanisms Using CRISPR-Cas9

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Compound of Interest

Compound Name: PG-701

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Introduction

TERN-701 is a next-generation, allosteric inhibitor of the BCR-ABL fusion protein, a key driver of Chronic Myeloid Leukemia (CML).[1][2] By targeting the myristoyl pocket of ABL1, TERN-701 offers a distinct mechanism of action compared to traditional ATP-competitive tyrosine kinase inhibitors (TKIs).[1] Preclinical and clinical data from the CARDINAL study have demonstrated promising efficacy and a favorable safety profile for TERN-701 in heavily pretreated CML patients, including those with resistance to prior TKI therapies.[3][4][5] However, as with any targeted therapy, the emergence of drug resistance is a critical challenge to long-term efficacy. Understanding the molecular mechanisms that drive resistance to TERN-701 is paramount for optimizing its clinical use, developing rational combination therapies, and designing next-generation inhibitors.

This document provides a comprehensive guide for utilizing the CRISPR-Cas9 gene-editing platform to systematically identify and validate genes and pathways conferring resistance to TERN-701.

TERN-701: Mechanism of Action and Clinical Data

TERN-701 is an oral, potent, and highly selective allosteric inhibitor of BCR-ABL.[1][2] Unlike ATP-competitive TKIs that bind to the kinase domain's active site, TERN-701 binds to the myristoyl pocket, inducing a conformational change that locks the kinase in an inactive state.[3] This distinct mechanism allows TERN-701 to be effective against some CML variants harboring mutations that confer resistance to active-site inhibitors.[6]

Clinical Efficacy of TERN-701 (CARDINAL Study)

The Phase 1 CARDINAL study has shown significant molecular responses in patients with CML who have failed multiple prior treatments.[3]

Dose Level	Number of Efficacy-Evaluable Patients	Overall Major Molecular Response (MMR) Rate	MMR Rate in Patients without Baseline MMR	MMR Maintained in Patients with Baseline MMR
All Doses	38	74%	64%	100%
≥320 mg daily (RP2D)	30	80%	75%	100%

Data presented are from the 2025 ASH Annual Meeting and Exposition.[4]

Safety Profile of TERN-701

TERN-701 has demonstrated a favorable safety profile with a low incidence of high-grade adverse events.[3]

Adverse Event Category	Incidence (All Grades)	Incidence (Grade ≥ 3)
Any Treatment-Emergent Adverse Event (TEAE)	-	32%
Diarrhea	22%	Low
Headache	18%	Low
Nausea	16%	Low
Neutropenia	-	7%
Thrombocytopenia	-	4%

Data from the CARDINAL study.[6]

Potential Resistance Mechanisms to Allosteric BCR-ABL Inhibitors

While specific resistance mechanisms to TERN-701 are still under investigation, data from the similar allosteric inhibitor asciminib provide valuable insights into potential pathways of resistance. These can be broadly categorized as on-target and off-target mechanisms.

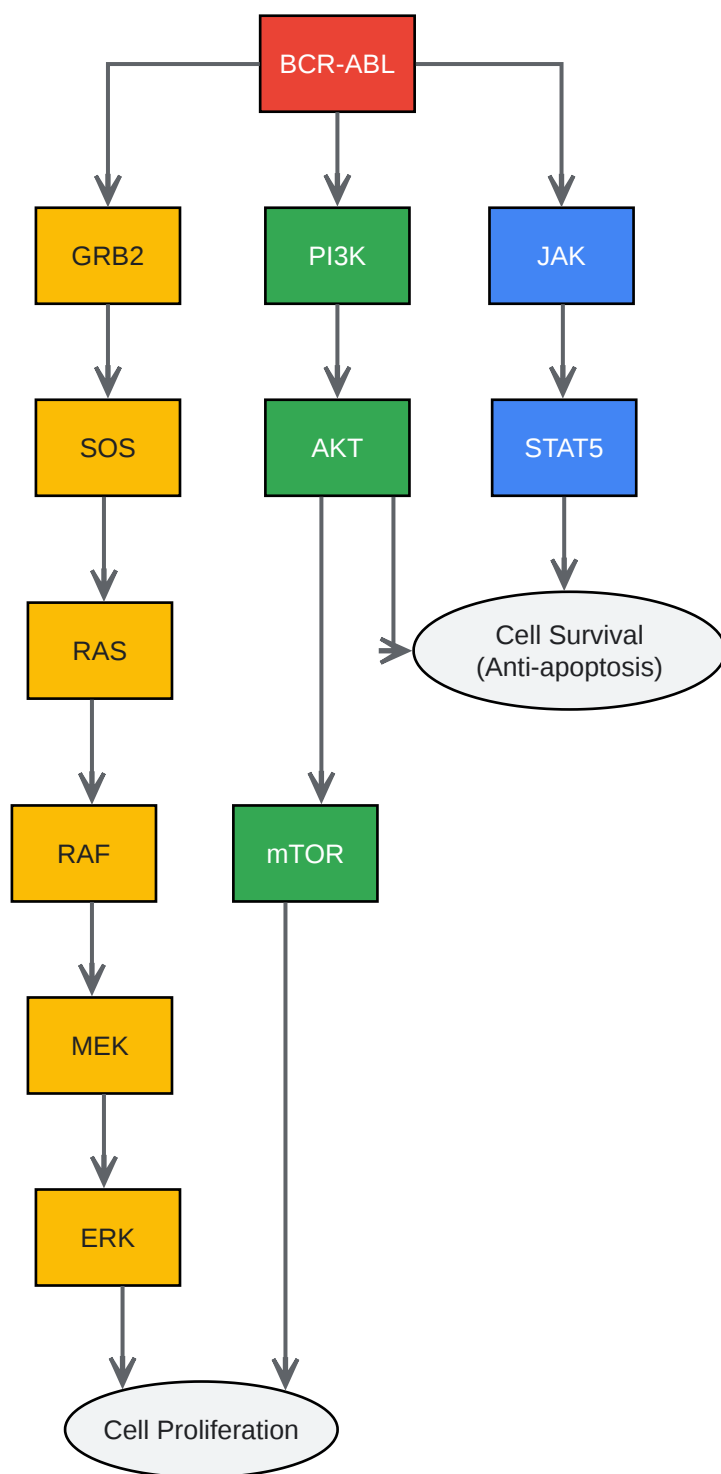
- On-Target Mechanisms:
 - Mutations in the Myristoyl Pocket: Amino acid substitutions within or near the myristoyl binding pocket can sterically hinder or alter the binding affinity of the allosteric inhibitor, rendering it less effective.[6][7][8] Preclinical studies have shown TERN-701 has activity against some of these mutations.
 - Compound Mutations: The presence of both an active-site mutation (e.g., T315I) and a myristoyl pocket mutation can confer resistance to both classes of inhibitors.[6]
- Off-Target Mechanisms:
 - Upregulation of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCG2 (BCRP) and ABCB1 (MDR1), can actively pump the drug

out of the cancer cell, reducing its intracellular concentration to sub-therapeutic levels.[\[7\]](#)
[\[8\]](#)

- **Activation of Bypass Signaling Pathways:** Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, thereby circumventing the inhibition of the primary target. For BCR-ABL, this could involve the RAS/MAPK, PI3K/AKT, or JAK/STAT pathways.

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein constitutively activates several downstream signaling pathways crucial for CML pathogenesis. Understanding these pathways is essential for interpreting resistance mechanisms.

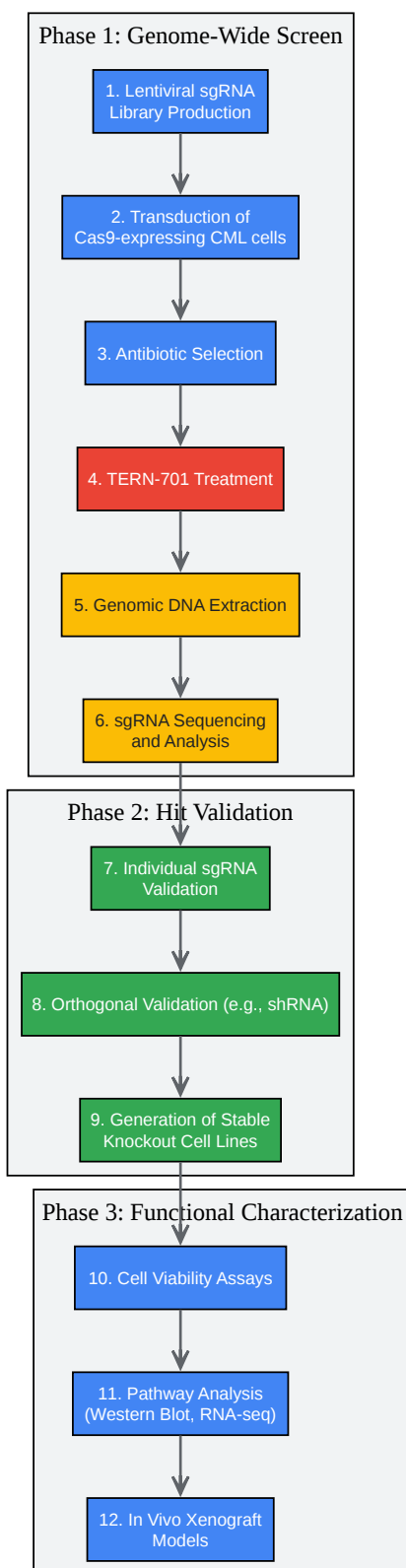


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Caption: Simplified BCR-ABL signaling pathways leading to cell proliferation and survival.

CRISPR-Cas9 Screening for TERN-701 Resistance: Experimental Workflow

A genome-wide CRISPR-Cas9 knockout screen can be employed to identify genes whose loss confers resistance to TERN-701.



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Caption: Experimental workflow for a CRISPR-Cas9 screen to identify TERN-701 resistance genes.

Detailed Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen

Objective: To identify genes whose inactivation leads to resistance to TERN-701 in a CML cell line.

Materials:

- BCR-ABL positive CML cell line (e.g., K562, Ba/F3 p210) stably expressing Cas9.
- Genome-scale lentiviral sgRNA library (e.g., GeCKO v2).
- Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G).
- HEK293T cells for lentivirus production.
- Transfection reagent.
- Polybrene.
- Puromycin.
- TERN-701.
- Genomic DNA extraction kit.
- PCR reagents for sgRNA amplification.
- Next-generation sequencing platform.

Procedure:

- Cell Line Selection and Engineering:

- Choose a CML cell line known to be sensitive to TERN-701.
- If not already available, generate a stable Cas9-expressing cell line by lentiviral transduction followed by antibiotic selection.
- Validate Cas9 activity using a functional assay (e.g., GFP knockout).
- Lentiviral sgRNA Library Production:
 - Co-transfect HEK293T cells with the sgRNA library plasmids and packaging plasmids.
 - Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
 - Titer the virus to determine the optimal multiplicity of infection (MOI).
- Transduction of Cas9-Expressing CML Cells:
 - Transduce the Cas9-expressing CML cells with the sgRNA library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA.
 - Use a sufficient number of cells to maintain library representation (at least 500 cells per sgRNA).
- Antibiotic Selection:
 - Select for successfully transduced cells using puromycin.
- TERN-701 Treatment:
 - Split the cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a TERN-701 treated group.
 - Determine the optimal TERN-701 concentration that results in significant cell killing but allows for the outgrowth of resistant clones (typically IC80-IC90).
 - Culture the cells for 14-21 days, maintaining drug selection in the treated group.
- Genomic DNA Extraction and sgRNA Sequencing:

- Harvest cells from both the control and treated populations.
- Extract genomic DNA.
- Amplify the sgRNA sequences from the genomic DNA using PCR.
- Perform next-generation sequencing to determine the abundance of each sgRNA in both populations.
- Data Analysis:
 - Use bioinformatics tools (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the TERN-701 treated population compared to the control population.
 - Genes targeted by these enriched sgRNAs are considered candidate resistance genes.

Protocol 2: Validation of Candidate Resistance Genes

Objective: To confirm that the inactivation of candidate genes identified in the primary screen confers resistance to TERN-701.

Materials:

- Cas9-expressing CML cells.
- Individual sgRNAs targeting candidate genes (2-3 per gene).
- Non-targeting control sgRNA.
- Lentiviral vectors.
- TERN-701.
- Reagents for cell viability assays (e.g., CellTiter-Glo).
- Antibodies for Western blotting.

Procedure:

- Individual Gene Knockout:
 - Individually transduce Cas9-expressing CML cells with lentiviruses carrying sgRNAs for each candidate gene and a non-targeting control.
 - Select for transduced cells.
- Confirmation of Knockout:
 - Verify gene knockout at the protein level by Western blot.
 - Alternatively, confirm genomic editing by Sanger sequencing.
- Cell Viability Assays:
 - Plate the individual knockout and control cell lines.
 - Treat with a range of TERN-701 concentrations.
 - Measure cell viability after 72-96 hours.
 - A rightward shift in the dose-response curve for the knockout cells compared to the control cells confirms a role in resistance.

Protocol 3: Functional Characterization of Validated Hits

Objective: To elucidate the mechanism by which the validated resistance gene contributes to TERN-701 resistance.

Materials:

- Validated knockout and control cell lines.
- Antibodies against key signaling proteins (e.g., p-BCR-ABL, p-ERK, p-AKT).
- Reagents for RNA sequencing.
- Immunocompromised mice for xenograft studies.

Procedure:

- Pathway Analysis:
 - Perform Western blotting to assess the activation state of key signaling pathways (e.g., RAS/MAPK, PI3K/AKT) in the presence and absence of TERN-701 in both knockout and control cells.
 - Conduct RNA sequencing to identify global transcriptomic changes induced by the gene knockout that may contribute to resistance.
- In Vivo Xenograft Models:
 - Implant validated knockout and control CML cells into immunocompromised mice.
 - Once tumors are established, treat the mice with TERN-701 or vehicle.
 - Monitor tumor growth to determine if the gene knockout confers TERN-701 resistance in vivo.

Conclusion

The application of CRISPR-Cas9 technology provides a powerful and unbiased approach to systematically dissect the mechanisms of resistance to TERN-701. The protocols outlined in this document offer a comprehensive framework for identifying and validating novel resistance genes. The insights gained from these studies will be invaluable for the clinical development of TERN-701, guiding the development of strategies to overcome resistance and improve patient outcomes in CML.

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